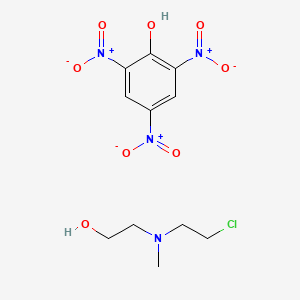
N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate typically involves the reaction of N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine with picric acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and distillation may be employed to achieve the desired quality.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Interaction: Binding to DNA and affecting gene expression and replication.
相似化合物的比较
Similar Compounds
- N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Nitrate
- N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Sulfate
- N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Phosphate
Uniqueness
N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate is unique due to its picrate moiety, which imparts specific chemical and physical properties. The presence of the picrate group may enhance the compound’s reactivity and stability, making it suitable for various applications.
属性
CAS 编号 |
878762-81-3 |
|---|---|
分子式 |
C11H15ClN4O8 |
分子量 |
366.71 g/mol |
IUPAC 名称 |
2-[2-chloroethyl(methyl)amino]ethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H12ClNO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-7(3-2-6)4-5-8/h1-2,10H;8H,2-5H2,1H3 |
InChI 键 |
KCWPBQFTEGOGCI-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


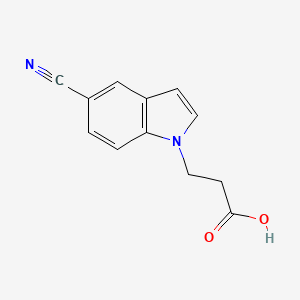
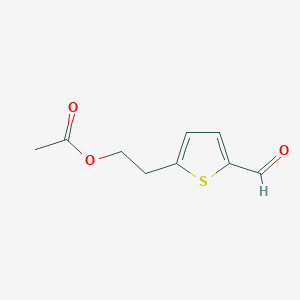

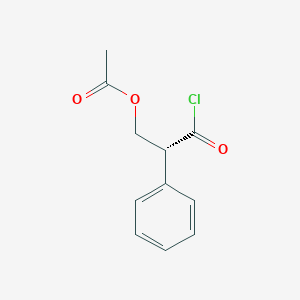

![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)


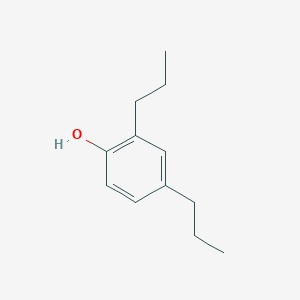
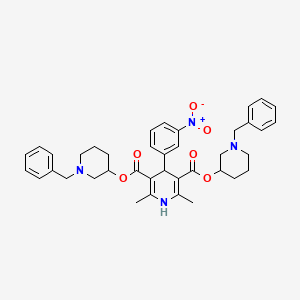
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)

![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)

